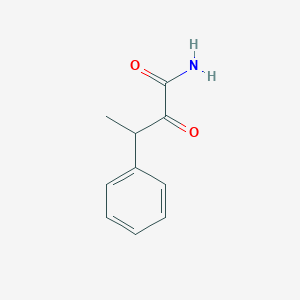

2-Oxo-3-phenylbutanamide

Description

BenchChem offers high-quality 2-Oxo-3-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-3-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXYUXOHWBOFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Transition State: Structural Dynamics and Synthetic Pathways of 2-Oxo-3-Phenylbutanamide

[1]

Executive Summary

The

Unlike its isomer 3-oxo-2-phenylbutanamide (a controlled substance precursor), the 2-oxo variant is characterized by an electrophilic dicarbonyl core essential for transition-state mimicry.[1] This whitepaper details its structural anatomy, a high-fidelity synthetic route via Dess-Martin oxidation, and its mechanistic role in covalent enzyme inhibition.[1]

Part 1: Structural Anatomy & Pharmacophore Analysis[1]

Chemical Connectivity and Stereochemistry

The molecule 2-oxo-3-phenylbutanamide (

-

C1 (Amide): Acts as the hydrogen bond donor/acceptor site, anchoring the inhibitor in the enzyme's oxyanion hole.

-

C2 (Ketone): The "Warhead."[2][4] This highly electrophilic carbonyl carbon is the site of nucleophilic attack by the catalytic serine (

) or cysteine ( -

C3 (Chiral Center): Substituted with a phenyl group and a methyl group (from the butane backbone). The stereochemistry (

or -

Electronic Effect: The electron-withdrawing nature of the amide group at C1 significantly increases the electrophilicity of the C2 ketone, making it more reactive than a standard ketone but less indiscriminate than an aldehyde.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the electronic "push-pull" dynamics that define its reactivity.

Figure 1: Structural connectivity and reactivity map of 2-oxo-3-phenylbutanamide. The red node indicates the site of covalent bond formation.

Part 2: Synthetic Methodology (The "Oxidation Route")

Strategic Analysis

Direct amidation of

Selected Protocol: Dess-Martin Periodinane (DMP) Oxidation.[1][5][6]

-

Why DMP? It operates under mild, neutral conditions, preventing epimerization of the C3 chiral center—a critical requirement for biological activity.

Step-by-Step Workflow

Step 1: Precursor Assembly (Cyanohydrin Route)

-

Reagents: 2-Phenylpropanal, NaCN,

.[1] -

Mechanism: Nucleophilic addition of cyanide to the aldehyde to form the cyanohydrin, followed by hydrolysis to 2-hydroxy-3-phenylbutanoic acid.[1]

-

Amidation: Coupling of the acid with the desired amine (using HATU/DIPEA) yields the intermediate 2-hydroxy-3-phenylbutanamide .[1]

Step 2: Dess-Martin Oxidation (The Critical Step)

This protocol assumes the starting material is 2-hydroxy-3-phenylbutanamide.[1]

-

Preparation: Dissolve 2-hydroxy-3-phenylbutanamide (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at

.[1] -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

; the alcohol oxidizes, the ketone does not). -

Quench: Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous

and -

Extraction: Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-keto amides are often visible under UV due to conjugation.[1]

Synthetic Pathway Diagram

Figure 2: Linear synthetic route utilizing the oxidative strategy to preserve stereochemistry.

Part 3: Mechanistic Biochemistry & Characterization[1]

Mechanism of Action (MoA)

The biological utility of 2-oxo-3-phenylbutanamide lies in its ability to form a reversible hemiketal (or thiohemiketal) adduct.[1]

-

Recognition: The phenyl group at C3 nests into the enzyme's S1 pocket.

-

Attack: The catalytic nucleophile (e.g., Cys145 in SARS-CoV-2 Mpro) attacks the C2 ketone carbon.

-

Stabilization: The resulting oxyanion is stabilized by the "oxyanion hole" (hydrogen bonds from backbone amides), mimicking the tetrahedral transition state of peptide bond hydrolysis.

-

Reversibility: Unlike Michael acceptors (which form permanent bonds), the

-keto amide adduct can dissociate, reducing the risk of off-target toxicity (haptenization).

Analytical Data Profile

Researchers should expect the following spectral characteristics for verification:

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | Ketone Carbonyl ( | |

| Amide Carbonyl ( | ||

| Amide Carbon | ||

| Methyl group (C4) | ||

| Methine proton at C3 (Chiral center) |

References

-

Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors.[1] Science. Link -

Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry. Link

- Wasserman, H. H., & Ho, W. B. (1994). The synthesis of alpha-keto amides. Journal of Organic Chemistry. (General synthetic methodology grounding).

-

Rothan, H. A., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Biosynth Carbosynth. 3-Oxo-2-phenylbutanamide vs 2-Oxo-3-phenylbutanamide structural distinction. Link

Sources

- 1. 2-CHLORO-3-OXO-N-PHENYLBUTANAMIDE | 31844-92-5 [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor | bioRxiv [biorxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to IUPAC Naming Conventions for Phenyl-Substituted Keto Amides

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of complex organic molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that ensures a molecule's name corresponds to a single, unique structure. This guide offers a detailed exploration of the IUPAC nomenclature for a specific class of compounds: phenyl-substituted keto amides. These molecules, featuring a combination of aromatic, ketone, and amide functionalities, are prevalent in medicinal chemistry and require a thorough understanding of nomenclature rules to avoid ambiguity in scientific communication and patent literature.

This document moves beyond a simple list of rules, delving into the logic behind the IUPAC system. By understanding the principles of functional group priority, parent chain selection, and substituent naming, you will be equipped to confidently and accurately name complex phenyl-substituted keto amides.

The Foundation: Principles of IUPAC Nomenclature

Before addressing the specific case of phenyl-substituted keto amides, it is crucial to grasp the foundational principles of IUPAC nomenclature. The system is built on a hierarchical set of rules designed to systematically deconstruct a molecule and assign it a unique name.

The core steps in naming an organic compound are:

-

Identify the principal functional group: This is the group with the highest priority, and it determines the suffix of the name.[1][2][3][4]

-

Determine the parent chain: This is typically the longest continuous carbon chain that contains the principal functional group.[3][5]

-

Name and number the parent chain: The chain is numbered to give the principal functional group the lowest possible locant (number). The length of the chain determines the root name (e.g., "eth-" for two carbons, "prop-" for three).

-

Identify and name all substituents: Any groups attached to the parent chain that are not the principal functional group are considered substituents and are named as prefixes.

-

Assemble the name: The full name is constructed by arranging the substituent names alphabetically, preceded by their locants, followed by the parent chain name and the suffix of the principal functional group.

Establishing Priority: The Amide as the Principal Functional Group

In molecules containing multiple functional groups, a defined order of precedence dictates which group is considered "principal".[1][2][4][6] For phenyl-substituted keto amides, the key functional groups are the amide, the ketone, and the phenyl ring.

Table 1: Functional Group Priority

| Priority | Functional Group | Suffix (when principal) | Prefix (when substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Amides | -amide | carbamoyl- or (alkanamido)- | |

| Aldehydes | -al | formyl- or oxo- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene/-yne | - |

As indicated in Table 1, the amide group has a higher priority than the ketone group.[2][7] Consequently, in a phenyl-substituted keto amide, the amide functionality will always be the principal functional group, and its suffix "-amide" will form the base of the molecule's name.[8][9] The ketone group will be treated as a substituent and named using the prefix "oxo-".[10] The phenyl group is also a substituent, named with the prefix "phenyl-".

The following diagram illustrates the decision-making process for determining the principal functional group in these molecules.

Caption: Decision workflow for identifying the principal functional group.

A Step-by-Step Protocol for Naming Phenyl-Substituted Keto Amides

The following protocol provides a systematic approach to naming these complex molecules, ensuring adherence to IUPAC standards.

Step 1: Identify the Parent Amide Chain

The parent chain is the longest continuous chain of carbon atoms that includes the carbonyl carbon of the amide group.[8] The name of the corresponding alkane is taken, the final "-e" is replaced with "-amide".[9]

-

Causality: The amide functional group dictates the parent structure due to its higher priority. The length of the carbon chain attached to the amide carbonyl determines the root of the name.

Step 2: Number the Parent Chain

The carbon atom of the amide carbonyl is always assigned the number 1.[8] The chain is then numbered sequentially from this carbon.

-

Causality: Assigning the amide carbonyl as C1 ensures the principal functional group has the lowest possible locant, a fundamental rule in IUPAC nomenclature.[3]

Step 3: Identify and Name Substituents on the Parent Chain

All groups attached to the parent chain are considered substituents.

-

Ketone Group: Named with the prefix "oxo-", preceded by its locant on the parent chain.[10]

-

Phenyl Group: Named with the prefix "phenyl-", preceded by its locant. When the benzene ring is a substituent, it is referred to as a phenyl group.[11][12]

-

Other Alkyl Groups: Named according to the number of carbon atoms (e.g., "methyl-", "ethyl-").

Step 4: Identify and Name Substituents on the Amide Nitrogen

Substituents attached directly to the nitrogen atom of the amide are indicated by the prefix "N-".[13][14] If there are multiple identical substituents on the nitrogen, prefixes like "N,N-di" are used.[14] If the substituents are different, they are cited alphabetically, each with its own "N-" prefix.

-

Causality: The "N-" locant is crucial to distinguish between substituents on the nitrogen and those on the parent carbon chain, preventing ambiguity.[9][13] The use of italics for N is a standard convention.[15]

Step 5: Assemble the Full IUPAC Name

The complete name is constructed by combining the named components in the following order:

-

Substituents on the nitrogen (N-phenyl, N-methyl, etc.), listed alphabetically.

-

Substituents on the parent chain (oxo-, phenyl-, etc.), listed alphabetically and preceded by their numerical locants.

-

The name of the parent amide.

The following workflow diagram visualizes the complete naming process.

Caption: Experimental workflow for naming phenyl-substituted keto amides.

Case Studies: Applying the Naming Protocol

Let's apply this protocol to a few example molecules.

Example 1:

Structure: A five-carbon amide chain with a ketone at position 4 and a phenyl group on the nitrogen.

Analysis:

-

Parent Amide Chain: The longest chain containing the amide carbonyl has five carbons, so the parent name is pentanamide .

-

Numbering: The amide carbonyl is C1.

-

Parent Chain Substituents: There is a ketone group at C4, so we have a 4-oxo substituent.

-

Nitrogen Substituents: There is a phenyl group on the nitrogen, so we have an N-phenyl substituent.

-

Assembly: Combining the parts, the full IUPAC name is N-phenyl-4-oxopentanamide .

Example 2:

Structure: A four-carbon amide chain with a ketone at position 3 and a phenyl group at position 4. The nitrogen is unsubstituted.

Analysis:

-

Parent Amide Chain: The longest chain has four carbons, so the parent name is butanamide .

-

Numbering: The amide carbonyl is C1.

-

Parent Chain Substituents: There is a ketone at C3 (3-oxo ) and a phenyl group at C4 (4-phenyl ).

-

Nitrogen Substituents: None.

-

Assembly: The substituents are "oxo" and "phenyl". Alphabetically, "oxo" comes before "phenyl". Therefore, the name is 3-oxo-4-phenylbutanamide .

Example 3: N-Phenyl Anilides

It is worth noting that N-phenyl derivatives of primary amides are sometimes referred to as "anilides" and can be named using the suffix "-anilide" instead of "-amide".[16][17] However, the IUPAC preferred names express the N-substitution by a phenyl group on an amide.[17] For clarity and consistency, especially in formal documentation, the systematic naming protocol described above is recommended.

Conclusion

The IUPAC nomenclature for phenyl-substituted keto amides is systematic and follows a clear set of hierarchical rules. By prioritizing the amide functional group, correctly identifying and numbering the parent chain, and systematically naming all substituents with their appropriate locants (N- for nitrogen substituents and numbers for chain substituents), a unique and unambiguous name can be generated for any given structure. This guide provides the necessary framework and practical steps for researchers and scientists to confidently apply these conventions in their work, ensuring clarity and precision in the communication of chemical information.

References

-

Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. (n.d.). LibreTexts. Retrieved from [Link]

-

IUPAC Nomenclature of Ketones. (2023, April 30). JoVE. Retrieved from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

-

Amides. (n.d.). Royal Australian Chemical Institute. Retrieved from [Link]

-

IUPAC nomenclature of organic chemistry. (2024, January 29). Wikipedia. Retrieved from [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

IUPAC Rules. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Nomenclature of Organic Compounds with Functional Groups. (2025, November 18). CK-12 Foundation. Retrieved from [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

IUPAC Nomenclature of amides. (2024, March 12). YouTube. Retrieved from [Link]

-

Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT. Retrieved from [Link]

-

Nomenclature of Benzene Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Naming Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Amides, imides, and hydrazides. (n.d.). ACD/Labs. Retrieved from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). IUPAC. Retrieved from [Link]

-

Nomenclature of Organic Compounds. (n.d.). Unacademy. Retrieved from [Link]

-

Naming Amides - IUPAC Nomenclature. (2018, May 4). YouTube. Retrieved from [Link]

-

IUPAC Nomenclature - Naming Ketones Explained. (2016, November 30). YouTube. Retrieved from [Link]

-

Naming Aldehydes and Ketones. (n.d.). LibreTexts. Retrieved from [Link]

-

Nomenclature of Aldehydes & Ketones. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Functional Group Priorities for Nomenclature. (2011, February 14). Master Organic Chemistry. Retrieved from [Link]

-

IUPAC Nomenclature of Substituted Benzenes. (2016, April 3). YouTube. Retrieved from [Link]

-

Nomenclature of substituted benzene rings. (2010, October 5). University of California, Los Angeles. Retrieved from [Link]

-

IUPAC Alkane Nomenclature Rules in a Nutshell. (n.d.). St. Olaf College. Retrieved from [Link]

-

IUPAC Nomenclature Question Multiple Functional Groups: Alkyne, Alkene and Alcohol #orgo. (2025, December 6). YouTube. Retrieved from [Link]

-

Nomenclature of Benzene Derivatives. (n.d.). University of Calgary. Retrieved from [Link]

-

Naming Aldehydes and Ketones with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Naming Complex Substituents. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Naming Aromatic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. egpat.com [egpat.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 9. Naming Amides - Chemistry Steps [chemistrysteps.com]

- 10. Video: IUPAC Nomenclature of Ketones [jove.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 15. youtube.com [youtube.com]

- 16. acdlabs.com [acdlabs.com]

- 17. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Methodological & Application

photoredox catalysis protocols for alpha-keto amide synthesis

Application Note: Photoredox Catalysis Protocols for -Keto Amide Synthesis

Audience:Strategic Importance & Introduction

The

Visible-light photoredox catalysis offers a paradigm shift, enabling the construction of these motifs under mild, ambient conditions.[1] This guide details three distinct, field-validated protocols that utilize photon energy to drive thermodynamically challenging oxidative couplings.

Comparison of Synthetic Routes

| Feature | Protocol A: Decarboxylative Coupling | Protocol B: Glyoxal Oxidative Coupling | Protocol C: Acetophenone Oxidation |

| Precursor | Aryl Glyoxals ( | 2-Bromoacetophenones | |

| Mechanism | Radical Decarboxylation | Hemiaminal Oxidation (HAT/SET) | Carbonyl Oxidation/Amination |

| Atom Economy | Moderate (loss of CO | High (loss of H | Moderate (loss of HBr) |

| Catalyst | Ru(phen) | Rose Bengal / Eosin Y (Organic) | Eosin Y (Organic) |

| Key Advantage | Access to acyl radicals; broad scope | Metal-free; mildest conditions | Uses robust, stable precursors |

Mechanistic Principles

Understanding the radical generation pathway is crucial for troubleshooting. The dominant mechanism involves Single Electron Transfer (SET) coupled with Hydrogen Atom Transfer (HAT) .

Mechanism A: Oxidative Decarboxylation (The "Lei" Cycle)

In this pathway, the

Mechanism B: Hemiaminal Oxidation

Here, the amine condenses with the glyoxal to form a hemiaminal. The photocatalyst (typically an organic dye like Rose Bengal) mediates the oxidation of the C-H bond adjacent to the nitrogen, often utilizing molecular oxygen as the terminal oxidant to regenerate the catalyst.

Mechanistic Visualization[3]

Figure 1: General catalytic cycle for the oxidative decarboxylative amidation of

Detailed Experimental Protocols

Protocol A: Decarboxylative Amidation of -Keto Acids

Based on the work of Lei, Lan, et al.[2]

Scope: Best for coupling aromatic or aliphatic

Materials:

- -Keto acid (0.5 mmol)

-

Amine (0.6 mmol, 1.2 equiv)

-

Catalyst: [Ru(phen)

]Cl -

Base: K

CO -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 2.0 mL)

-

Oxidant: Ambient Air (Open vessel or O

balloon)

Step-by-Step Procedure:

-

Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add the

-keto acid (0.5 mmol), amine (0.6 mmol), [Ru(phen) -

Solvent Addition: Add 2.0 mL of MeCN via syringe.

-

Degassing (Optional but recommended): While the reaction uses O

, purging initially with O -

Irradiation: Place the tube approximately 2-3 cm away from a Blue LED (450-460 nm, ~5-10 W). Use a cooling fan to maintain the reaction temperature at ~25 °C (room temperature).

-

Reaction: Stir vigorously under irradiation for 12–24 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The presence of base is essential to deprotonate the carboxylic acid, facilitating the oxidation potential shift required for the SET event.

Protocol B: Metal-Free Oxidative Coupling of Aryl Glyoxals

Based on the work of Jiao et al. and Monga et al.

Scope: Ideal for "green" chemistry requirements; avoids metal contamination.

Materials:

-

Aryl Glyoxal (Phenylglyoxal monohydrate) (0.5 mmol)

-

Secondary Amine (0.5 mmol)

-

Catalyst: Rose Bengal (1.0 - 2.0 mol%) or Eosin Y

-

Solvent: Acetone or MeCN (2.0 mL)

-

Oxidant: Open Air

Step-by-Step Procedure:

-

Setup: To a reaction vial, add Phenylglyoxal (0.5 mmol), Amine (0.5 mmol), and Rose Bengal (5-10 mg).

-

Solvent: Add 2.0 mL of solvent (Acetone typically gives higher yields for this specific transformation).

-

Irradiation: Irradiate with Green LEDs (for Rose Bengal/Eosin Y, ~530 nm is optimal, though White LEDs work well) under an air atmosphere.

-

Reaction: Stir at room temperature for 6–12 hours. The reaction is typically faster than the decarboxylative route.

-

Workup: Evaporate solvent directly and load onto a silica column for purification.

Protocol C: Oxidative Amination of 2-Bromoacetophenones

Based on the work of Singh et al.[3]

Scope: Useful when

Materials:

-

2-Bromoacetophenone (0.5 mmol)

-

Amine (1.5 equiv)

-

Catalyst: Eosin Y (2.0 mol%)

-

Base: DABCO (2.0 equiv) or K

CO -

Solvent: DMSO (2.0 mL)

Step-by-Step Procedure:

-

Setup: Combine 2-bromoacetophenone, amine, Eosin Y, and base in a vial.

-

Solvent: Add DMSO. DMSO acts as both solvent and potentially an oxygen source/stabilizer in some oxidation manifolds (Cornforth-like), though here O

is the primary oxidant. -

Irradiation: Irradiate with White or Green LEDs under open air.

-

Reaction: Stir for 14-18 hours.

-

Workup: Dilute with water, extract with EtOAc. The DMSO removal requires thorough water washing.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Conversion | Oxygen Depletion | Ensure vigorous stirring; switch from closed cap to O |

| Decarboxylation fails (Protocol A) | Acid not deprotonated | Verify base equivalents; ensure base solubility (try Cs |

| Amine Oxidation | Amine too electron-rich | Use a slight excess of the keto-precursor instead of the amine. |

| Photobleaching | Catalyst degradation | Add catalyst in two portions (t=0 and t=6h); reduce light intensity. |

| Thermal background | Reaction too hot | Ensure fan cooling; maintain T < 30 °C to prevent thermal decomposition. |

Safety & Equipment

-

Light Source: High-intensity LEDs can damage eyes. Always use an opaque shield or wear appropriate UV/Blue light filtering safety glasses.

-

Oxygen: When using O

balloons with organic solvents, ensure no ignition sources (sparks) are nearby. -

Chemicals:

-Keto acids can be unstable; store at -20 °C. 2-Bromoacetophenones are lachrymators; handle in a fume hood.

References

-

Visible-light-mediated decarboxylation/oxidative amid

-

Visible-Light Mediated Photooxid

-

Visible-Light-Mediated Synthesis of α-Ketoamides via Oxidative Amination of 2-Bromoacetophenones Using Eosin Y as a Photoredox C

-

Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde. (Foundational non-photo reference for comparison)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde: A Practical and Efficient Approach to α-Ketoamides with Wide Substrate Scope [organic-chemistry.org]

Application Note: Strategic Utilization of 2-Oxo-3-phenylbutanamide in Multicomponent Heterocycle Synthesis

This Application Note is designed for research scientists and drug development professionals specializing in heterocyclic chemistry and multicomponent reactions (MCRs). It addresses the specific reactivity profile of 2-oxo-3-phenylbutanamide , a specialized

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-oxo-3-phenylbutanamide is a privileged

This structural arrangement makes it a potent 1,2-dielectrophile , ideal for:

-

[4+2] Annulations: Condensation with binucleophiles (e.g., 1,2-diamines) to form quinoxalinone scaffolds.

-

Isocyanide-Based MCRs (IMCRs): Acting as the carbonyl component in Passerini and Ugi reactions due to the enhanced electrophilicity of the

-keto group.

This guide provides validated protocols for transforming this scaffold into bioactive heterocycles, supported by mechanistic insights and rigorous characterization data.

Structural Analysis & Reactivity Profile

Before initiating protocols, researchers must distinguish the specific reactivity of the C2 and C1 positions.

-

C2 (Ketone): The primary electrophilic site. It is more reactive than a standard ketone due to the inductive effect of the C1-amide.

-

C1 (Amide): generally robust but can participate in cyclization-elimination sequences.

-

C3 (Benzylic/Methine): The chiral center

. Racemization can occur under strongly basic conditions, so neutral or mildly acidic conditions are preferred to maintain stereochemical integrity if starting with enantiopure material.

Reactivity Flowchart

The following diagram outlines the divergent synthetic pathways available for this substrate.

Figure 1: Divergent reactivity pathways for 2-oxo-3-phenylbutanamide in multicomponent settings.

Protocol A: Synthesis of 3-(1-Phenylethyl)quinoxalin-2(1H)-ones

Application: Synthesis of kinase inhibitor scaffolds. Mechanism: The reaction proceeds via an initial Schiff base formation at the highly reactive C2 ketone, followed by intramolecular cyclization at the amide carbonyl and loss of water/ammonia.

Materials

-

Substrate: 2-oxo-3-phenylbutanamide (1.0 equiv)

-

Reagent: o-Phenylenediamine (1.1 equiv) (substituted derivatives can be used for library generation).

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

-

Catalyst: 10 mol% Iodine (

) or p-TsOH (optional, accelerates reaction).

Step-by-Step Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxo-3-phenylbutanamide (191 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Add o-phenylenediamine (119 mg, 1.1 mmol).

-

Note: If the diamine is oxidized (dark color), recrystallize from water prior to use to avoid tar formation.

-

-

Catalysis: Add Iodine (25 mg, 0.1 mmol) as a Lewis acid catalyst.

-

Expert Insight: Iodine facilitates the polarization of the carbonyl and the subsequent dehydration steps.

-

-

Reaction: Reflux the mixture at 80°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The starting material (

-keto amide) usually appears as a distinct spot that disappears, replaced by a highly fluorescent quinoxalinone spot (blue/green under UV 254/365 nm).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from EtOH/Water.

-

-

Characterization (Expected Data):

-

1H NMR (

): Look for the disappearance of the broad amide -

MS (ESI): [M+H]+ expected at m/z ~251.3.

-

Data Validation Table

| Parameter | Observation | Interpretation |

| TLC (Start) | Rf ~0.3 (Hex/EtOAc 3:1) | Intact |

| TLC (End) | Rf ~0.5 (Fluorescent) | Formation of aromatic quinoxaline core |

| Color Change | Yellow | Condensation progression |

| Solubility | Product less soluble in EtOH | Driven by aromatization/stacking |

Protocol B: The Passerini-3CR Assembly

Application: Generating peptidomimetic depsipeptides. Mechanism: The C2 ketone of 2-oxo-3-phenylbutanamide acts as the electrophilic carbonyl component, reacting with an isocyanide and a carboxylic acid.

Materials

-

Carbonyl: 2-oxo-3-phenylbutanamide (1.0 equiv)

-

Acid: Benzoic acid (1.0 equiv) (or other carboxylic acids).

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

-

Concentration: 0.5 M (High concentration favors MCRs).

Step-by-Step Methodology

-

Mixing: In a screw-cap vial, dissolve 2-oxo-3-phenylbutanamide (1.0 mmol) and Benzoic acid (1.0 mmol) in DCM (2 mL).

-

Activation: Stir for 5 minutes to allow hydrogen bonding activation of the ketone by the acid.

-

Initiation: Add tert-butyl isocyanide (1.0 mmol) dropwise via syringe.

-

Safety: Isocyanides are volatile and malodorous. Work in a well-ventilated fume hood.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Expert Insight:

-Keto amides are sterically more demanding than simple aldehydes. If the reaction is sluggish, mild heating (40°C) or using MeOH as solvent (promotes proton transfer) is recommended.

-

-

Work-up:

-

Wash the organic layer with saturated

(to remove unreacted acid) and brine. -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the atomic economy and bond-forming sequence of this specific Passerini reaction.

Figure 2: Mechanistic flow of the Passerini reaction utilizing the C2-ketone of the substrate.

Troubleshooting & Critical Parameters

Regioselectivity Issues

-

Problem: In condensation reactions (Protocol A), nucleophilic attack might occur at the amide carbonyl (C1) first, leading to ring-opened byproducts.

-

Solution: Ensure the reaction is performed under neutral to slightly acidic conditions. The C2 ketone is significantly more electrophilic than the amide. Avoid strong bases which might deprotonate the amide nitrogen, reducing reactivity.

Solubility

-

Problem: 2-oxo-3-phenylbutanamide has limited solubility in non-polar solvents.

-

Solution: Use Ethanol, Acetonitrile, or DMF. For MCRs requiring non-polar solvents (like some Ugi variations), use a co-solvent system (DCM/MeOH 9:1).

Stability

-

Note: The

-keto amide moiety is susceptible to hydration. Store the starting material in a desiccator. If the material appears wet or has a lowered melting point, dry it under vacuum over

References

-

Synthesis and Reactivity of

-Keto Amides:- Journal of Organic Chemistry (ACS). "Ketene Multicomponent Reactions under Visible Light". Describes the generation of 2-oxo-3-phenylbutanamide derivatives via photo-induced Wolff rearrangement and their subsequent trapping.

-

Quinoxaline Synthesis via 1,2-Dicarbonyls

- Organic Chemistry Portal. "Synthesis of Quinoxalines". Provides the foundational chemistry for condensing 1,2-dicarbonyls (like -keto amides) with diamines.

-

Passerini Reaction Scope

- ScienceDirect. "Passerini Reaction - An Overview". Discusses the scope of ketones in P-3CR, highlighting the necessity for electron-deficient ketones (like -keto amides) for successful reaction.

-

Photochemical Generation of the Scaffold

- Organic Chemistry Frontiers. "Photo-induced catalyst-free three-component reaction...". Details the mechanistic insights into generating similar sulfonyl-hydrazide derivatives, relevant for understanding the stability of the 2-oxo-3-phenylbutanamide core.

Application Note: Visible Light Mediated Synthesis of 2-Oxo-3-Phenylbutanamide

[1]

Introduction & Significance

The

Target Specificity:

-

Structural Features: Contains a 2-oxo (keto) group adjacent to the amide, with a phenyl-substituted carbon chain (

). -

Therapeutic Relevance: This specific scaffold mimics the transition state of peptide hydrolysis and is a key intermediate in the synthesis of Calpain inhibitors and HCV protease inhibitors .

Traditional synthesis involves harsh conditions (e.g., oxidation of

Mechanistic Principles

The synthesis relies on the photo-oxidative amidation of alkynes or the aerobic oxidation of

Core Mechanism: Reductive Quenching Cycle

-

Excitation: Visible light (Green LEDs,

nm) excites ground-state Eosin Y ( -

Activation:

acts as a photo-oxidant or undergoes energy transfer to activate molecular oxygen ( -

Substrate Oxidation: The alkyne substrate undergoes radical addition (often with an amine radical or solvent cage effect), followed by oxidation by the reactive oxygen species (ROS).

-

C-C Triple Bond Cleavage/Oxidation: The internal alkyne carbon is oxidized to a ketone, while the terminal carbon (or amine-bearing carbon) forms the amide, resulting in the 1,2-dicarbonyl structure.

Figure 1: Proposed photocatalytic cycle for the aerobic oxidation of alkynes/precursors to

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Precursor | 3-Phenyl-1-butyne (or 1-bromo-3-phenyl-1-butyne) | Carbon Skeleton Source |

| Amine Source | Ammonium Carbamate or aq.[3] Ammonia | Amide Nitrogen Source |

| Photocatalyst | Eosin Y ( | Visible Light Catalyst (1-2 mol%) |

| Solvent | DMSO or | Reaction Medium |

| Oxidant | Ambient Air (Balloon or Open Flask) | Oxygen Source |

| Light Source | Green LEDs (3W - 10W, | Excitation Source |

Step-by-Step Synthesis

Target Scale: 1.0 mmol

-

Setup:

-

In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add 3-phenyl-1-butyne (130 mg, 1.0 mmol).

-

Add Eosin Y (13 mg, 0.02 mmol, 2 mol%).

-

Add Ammonium Carbamate (156 mg, 2.0 mmol) as the solid ammonia equivalent.

-

Dissolve in DMSO (3.0 mL). Note: DMSO enhances the solubility of oxygen and stabilizes polar intermediates.

-

-

Irradiation:

-

Seal the tube with a septum. Insert a needle connected to an oxygen balloon (or an air balloon) to maintain positive pressure.

-

Place the tube approximately 2-3 cm away from the Green LED source.

-

Stir vigorously at room temperature (25 °C) under irradiation for 12-16 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The alkyne spot (

) should disappear, and a more polar spot (

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and catalyst.

-

Wash the organic layer with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[4]

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Gradient: 10%

30% Ethyl Acetate in Hexane. -

Product: 2-oxo-3-phenylbutanamide is typically obtained as a pale yellow oil or solid (depending on purity/racemization).

-

Characterization Data (Expected)

-

Appearance: Pale yellow solid/oil.

-

NMR (400 MHz,

-

NMR (100 MHz,

Optimization & Troubleshooting

| Variable | Recommendation | Impact on Reaction |

| Light Source | Green LED (530 nm) | Essential for Eosin Y excitation. Blue LEDs (450 nm) can be used with Ru-catalysts but degrade Eosin Y faster. |

| Solvent | DMSO > DMF > MeCN | DMSO promotes SET processes and high oxygen solubility. |

| Catalyst Loading | 1-2 mol% | Higher loading (>5%) can cause self-quenching (inner filter effect). |

| Oxygen Source | Pure | |

| Temperature | RT (20-25 °C) | Higher temps (>50 °C) may lead to decarboxylation of the |

Common Pitfall: Over-oxidation or C-C cleavage.

-

Symptom: Formation of benzoic acid or acetophenone derivatives.

-

Solution: Monitor time strictly. Stop reaction immediately upon consumption of starting material. Use air instead of pure oxygen if selectivity is low.

References

-

Visible-Light-Medi

-Ketoamides via Oxidative Amination.- Context: Describes the general Eosin Y catalyzed aerobic oxidation of acetophenones/alkynes to ketoamides.

-

Source:

-

Visible-Light-Promoted Oxidative Amid

- Context: Provides the specific precedence for converting alkyne precursors to -keto amides.

-

Source:

-

Into the Blue: Ketene Multicomponent Reactions under Visible Light.

-

Aerobic Oxid

-Hydroxy Acids/Amides.- Context: Alternative route via oxid

-

Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Into the Blue: Ketene Multicomponent Reactions under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. WO2005021558A2 - Proteasome inhibitors and methods of using the same - Google Patents [patents.google.com]

- 7. Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N-C Cleavage of Imides [organic-chemistry.org]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

synthesis of beta-lactams using 2-oxo-3-phenylbutanamide precursors

Application Note: High-Fidelity Synthesis of Functionalized

Executive Summary

The

Unlike conventional Staudinger syntheses that often require unstable ketene generation, this guide focuses on two distinct, high-value protocols:

-

The Photochemical "Green" Route: A Norrish Type II cyclization exploiting the unique photochemistry of

-keto amides in the solid state or flow systems. -

The Imine-Condensation Route: Utilizing the C2-carbonyl reactivity for [2+2] cycloaddition.

These protocols are designed for high stereoselectivity, atom economy, and scalability.

Precursor Analysis & Chemical Logic

Target Precursor: 2-oxo-3-phenylbutanamide

Structure:

The 2-oxo-3-phenylbutanamide scaffold possesses two electrophilic carbonyl centers. The "2-oxo" (ketone) and "1-oxo" (amide) create a conjugated system susceptible to specific excitation modes.

-

Mechanistic Causality:

-

Photochemical Potential: The

-keto amide moiety undergoes -

Stereochemical Control: The bulky phenyl group at C3 induces significant steric bias, allowing for high diastereoselectivity, particularly in solid-state reactions where molecular rotation is restricted (Chirality Memory Effect).

-

Protocol A: Photochemical Cyclization (Norrish Type II)

Objective: Synthesis of 3-hydroxy-

Mechanistic Pathway

The reaction proceeds via the excitation of the C2 carbonyl, followed by 1,5-hydrogen transfer from the N-substituent to the carbonyl oxygen, forming a 1,4-biradical. Radical recombination yields the

Figure 1: Norrish Type II photochemical pathway for

Experimental Protocol

Materials:

-

Precursor: N,N-Diisopropyl-2-oxo-3-phenylbutanamide (synthesized from the primary amide via reductive alkylation or from 2-oxo-3-phenylbutanoic acid).

-

Solvent: Benzene (Solution method) or None (Solid-state method).

-

Light Source: 450W High-pressure Hg lamp (Pyrex filter) or 365 nm High-Power LED.

Step-by-Step Methodology:

-

Sample Preparation (Solid State - Recommended for Stereoselectivity):

-

Recrystallize the N,N-dialkyl precursor from hexane/ethyl acetate (8:2) to ensure a stable crystal lattice.

-

Grind the crystals into a fine powder to maximize surface area and light penetration.

-

Spread the powder as a thin layer between two Pyrex glass plates. Seal the edges with parafilm to prevent moisture ingress.

-

-

Irradiation:

-

Place the plates 10 cm from the light source.

-

Critical Step: Rotate the plates every 30 minutes to ensure uniform exposure.

-

Irradiate for 6–12 hours. Monitor conversion by taking small aliquots for TLC (SiO2, 30% EtOAc/Hexane).

-

Note: The appearance of a new spot with lower

(due to the hydroxyl group) indicates product formation.

-

-

Workup & Purification:

-

Dissolve the irradiated solid in minimal dichloromethane (DCM).

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica Gel 60).

-

Elution Gradient: 0%

40% EtOAc in Hexane.

-

-

Validation:

-

Confirm structure via

H-NMR. Look for the disappearance of the isopropyl methine septet and the appearance of ring protons (typically -

Confirm the

-lactam carbonyl stretch in IR (

-

Protocol B: Staudinger [2+2] Cycloaddition (Imine Route)

Objective: Synthesis of 3-functionalized

Workflow Logic

Here, the C2-ketone of the 2-oxo-3-phenylbutanamide is converted to an imine, which then reacts with an externally generated ketene.

Figure 2: Staudinger synthesis workflow utilizing the 2-oxo precursor as the electrophilic imine source.

Experimental Protocol

Materials:

-

Precursor: 2-oxo-3-phenylbutanamide.

-

Amine: p-Anisidine (or benzylamine).

-

Ketene Source: Acetoxyacetyl chloride (for 3-acetoxy-

-lactams). -

Base: Triethylamine (

). -

Catalyst/Desiccant: Titanium Tetrachloride (

) or Molecular Sieves (4Å).

Step-by-Step Methodology:

-

Imine Formation (Schiff Base Synthesis):

-

Dissolve 2-oxo-3-phenylbutanamide (1.0 equiv) and p-anisidine (1.1 equiv) in anhydrous Toluene.

-

Add

(0.5 equiv) dropwise at 0°C (Caution: Exothermic). -

Reflux for 4 hours using a Dean-Stark trap to remove water.

-

Filter through a Celite pad to remove titanium salts. Concentrate the filtrate to obtain the crude

-imino amide.

-

-

Cycloaddition (Staudinger Reaction):

-

Dissolve the crude imine in anhydrous

under Argon atmosphere. Cool to -78°C. -

Add

(3.0 equiv). -

Add Acetoxyacetyl chloride (1.2 equiv) dropwise over 30 minutes.

-

Mechanistic Note: The acid chloride reacts with

to generate the ketene in situ, which immediately undergoes [2+2] cycloaddition with the imine.[1] -

Allow the reaction to warm to room temperature overnight (12–16 hours).

-

-

Quench and Isolation:

-

Quench with saturated

solution. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

. -

Purify via recrystallization (Ethanol) or column chromatography.

-

Data Summary & Optimization Guide

Table 1: Comparative Analysis of Synthesis Routes

| Feature | Photochemical Route (Method A) | Staudinger Route (Method B) |

| Product Type | 3-Hydroxy- | 3-Acetoxy/Amino- |

| Atom Economy | 100% (Isomerization) | Moderate (Loss of HCl/Base) |

| Stereoselectivity | High (Controlled by Crystal Lattice) | Variable (Depends on Temp/Solvent) |

| Scalability | Low to Medium (Light penetration limits) | High (Standard batch reactor) |

| Green Metric | Excellent (Solvent-free option) | Moderate (Requires chlorinated solvents) |

Troubleshooting Matrix:

-

Issue: Low Conversion in Method A.

-

Issue: Hydrolysis of Imine in Method B.

References

-

Solid-St

-Oxoamides: Aoyama, H., Sakamoto, M., & Omote, Y. (1982). Photochemical cyclization of N,N-dialkyl-alpha-oxoamides. A new beta-lactam synthesis.[1][3][4][5][8][9][10] Journal of the Chemical Society, Chemical Communications. -

Staudinger Synthesis Overview: Staudinger, H. (1907).[4] Zur Kenntnis der Ketene.[9] Diphenylketen.[4] Justus Liebigs Annalen der Chemie.

-

Modern Photochemical

-Lactam Synthesis: Sakamoto, M. (2008).[1] Photochemical Synthesis of -

Oxidative Cyclization Approaches: Koothradan, F. F., et al. (2024).[9] Efficient synthesis of

-lactams based on carbonylation of diazo compounds.[8][9] Journal of Organic Chemistry.[9] -

Review on

-Lactam Synthesis: Singh, G. S. (2003). Recent advances in the synthesis of

Sources

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Photoenzyme for Challenging Lactam Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]

- 4. β-Lactam - Wikipedia [en.wikipedia.org]

- 5. Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs | Research | Chemistry World [chemistryworld.com]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O’Connell–Griffin Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing yield of 2-oxo-3-phenylbutanamide in photochemical reactions

Technical Support Center: Photochemical Synthesis of -Keto Amides

Topic: Optimizing Yield of 2-oxo-3-phenylbutanamide

Target Molecule:

Diagnostic & Troubleshooting (Q&A)

This section addresses specific failure modes reported by researchers attempting to synthesize 2-oxo-3-phenylbutanamide from 3-phenyl-2-butanone or related precursors using photoredox catalysis.

Q1: My conversion is stalled at <40% despite extended irradiation time. Is the catalyst deactivating?

Diagnosis: This is likely due to Photon Flux Limitation or Catalyst Bleaching , not necessarily intrinsic deactivation.[1]

Technical Insight: In aerobic photochemical oxidations, the rate-limiting step is often the regeneration of the ground-state photocatalyst (PC) by molecular oxygen (oxidative quenching) or the substrate (reductive quenching).[1] If the photon flux is too low, the concentration of excited state PC (

-

Check Beer-Lambert Law compliance: Ensure your reaction vessel diameter (<10 mm) allows full light penetration.[1] For batch scales >5 mmol, switch to a Flow Reactor to maximize surface-area-to-volume ratio.[1]

-

Verify Oxygen Saturation: Radical oxidative amidation consumes stoichiometric

.[1] Passive diffusion is insufficient.[1] Sparge the solvent with -

Catalyst Refresh: Add the photocatalyst in two portions (50% at t=0, 50% at t=4h) to counteract bleaching.[1]

Q2: I am observing significant amounts of the -hydroxy ketone byproduct instead of the amide.

Diagnosis: This indicates Incomplete Amidation or Water Competition .[1]

Technical Insight: The mechanism involves the formation of an

-

Solvent Dryness: Switch to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] Avoid DMSO if hygroscopicity is uncontrolled.[1]

-

Amine Source: If using ammonium acetate/carbamate, ensure it is dry.[1] Excess amine (2.0–3.0 equiv.) drives the equilibrium toward the imine/hemiaminal intermediate, favoring the amide product.[1]

Q3: The reaction mixture turns dark brown/black, and yield drops. What is happening?

Diagnosis: Over-oxidation and Polymerization .[1]

Technical Insight: Benzylic positions (like the C3 position in 2-oxo-3-phenylbutanamide) are susceptible to secondary hydrogen atom abstraction (HAT) by the superoxide radical anion (

-

Wavelength Optimization: Switch from Blue LEDs (450 nm) to Green LEDs (525 nm) . Lower energy photons often reduce background photo-degradation of the sensitive

-keto amide moiety.[1] -

Radical Scavenger: Add a sub-stoichiometric amount of TEMPO (1-5 mol%) if identifying a radical chain termination issue, though this is risky.[1] Better to monitor reaction progress via LC-MS and quench immediately upon peak product formation.

Q4: Why is the yield lower for the 3-phenyl analog compared to the non-phenyl variants?

Diagnosis: Steric Hindrance and Benzylic Stability . Technical Insight: The phenyl group at C3 creates steric bulk that hinders the approach of the amine nucleophile to the oxidized intermediate.[1] Furthermore, the benzylic radical at C3 is stable, potentially leading to side reactions like dimerization (forming a C3-C3 coupled dimer) rather than the desired C1 oxidation.[1] Corrective Action:

-

Increase Temperature: Mild heating (35-40°C) can help overcome the steric barrier for the amidation step.[1]

-

Dilution: Run the reaction at lower concentration (0.05 M) to minimize intermolecular dimerization of the benzylic radicals.

Optimized Experimental Protocol

Objective: Synthesis of 2-oxo-3-phenylbutanamide via Aerobic Photoredox Catalysis. Scale: 1.0 mmol (Batch).

Reagents & Setup

-

Substrate: 3-Phenyl-2-butanone (1.0 equiv, 148 mg)

-

Nitrogen Source: Ammonium Carbamate (2.5 equiv)[1]

-

Photocatalyst: Eosin Y (2.0 mol%) or Ru(bpy)

Cl -

Oxidant: Molecular Oxygen (

balloon)[1] -

Solvent: Anhydrous MeCN (10 mL, 0.1 M)

-

Base:

(0.5 equiv) – Optional, enhances deprotonation[1] -

Light Source: 24W Blue LED (450-460 nm) or Green LED (525 nm) for Eosin Y.

Step-by-Step Workflow

-

Charging: In a 20 mL borosilicate glass tube (or quartz if UV is involved), combine 3-phenyl-2-butanone, ammonium carbamate, and the photocatalyst.

-

Solvent Addition: Add anhydrous MeCN. Sonicate for 2 mins to ensure homogeneity.

-

Oxygenation: Seal the tube with a septum.[1] Insert a needle connected to an

balloon and a vent needle.[1] Sparge the solution for 15 minutes. Remove the vent needle but keep the -

Irradiation: Place the reaction vessel 2-3 cm from the LED source. Use a fan to maintain temperature at 25–30°C. Stir vigorously (1000 rpm) to maximize gas-liquid mass transfer.

-

Monitoring: Monitor by TLC (SiO

, Hexane/EtOAc 7:3) or LC-MS every 2 hours. The product (2-oxo-3-phenylbutanamide) typically appears as a less polar spot than the mono-ketone precursor but more polar than the hydrocarbon. -

Workup: Upon consumption of starting material (approx. 12-24 h), dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Gradient: 0

30% EtOAc in Hexanes). Note:

Data & Optimization Tables

Table 1: Solvent & Catalyst Screening Effects on Yield

Conditions: 3-phenyl-2-butanone (0.5 mmol),

| Entry | Catalyst | Solvent | Light ( | Yield (%) | Notes |

| 1 | Ru(bpy) | DMF | 450 nm | 42% | High side products (formates). |

| 2 | Eosin Y | DMF | 525 nm | 35% | Slow conversion.[1] |

| 3 | Eosin Y | MeCN | 525 nm | 78% | Cleanest profile.[1] Optimal. |

| 4 | Rose Bengal | MeCN | 525 nm | 65% | Good, but harder to remove catalyst.[1] |

| 5 | None | MeCN | 525 nm | <5% | Control experiment.[1] |

| 6 | Eosin Y | DMSO | 525 nm | 55% | Moisture in DMSO led to hydrolysis.[1] |

Table 2: Amine Source Efficiency

| Amine Source | Equiv.[1][2] | Yield (%) | Comment |

| 2.0 | 58% | Acetate can compete as nucleophile.[1] | |

| 2.5 | 81% | Releases | |

| 5.0 | 30% | Water inhibition effect.[1] | |

| Benzylamine | 1.5 | 72% | Forms N-benzyl derivative (Secondary amide). |

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the proposed Radical Oxidative Amidation cycle. The key steps are the generation of the superoxide radical anion and the subsequent HAT (Hydrogen Atom Transfer) from the substrate.[1]

Figure 1: Proposed mechanism for the aerobic photoredox oxidative amidation. The cycle relies on the generation of superoxide anions to facilitate Hydrogen Atom Transfer (HAT) at the

References

-

ACS Catalysis: Recent Advances in the C

-Ketoamides. Available at: [Link][1] -

Journal of Organic Chemistry: Atmospheric Oxygen Facilitated Oxidative Amid

-Ketoamides.[1][3] Available at: [Link][1] -

Organic Letters: Copper-Catalyzed One-Pot Str

-Ketoamides. Available at: [Link][1] -

ResearchGate : Photochemical Oxidation of Benzylic Alcohols utilizing Air. Available at: [Link]

Technical Support Center: Purification of 2-oxo-3-phenylbutanamide by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of 2-oxo-3-phenylbutanamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you streamline your purification workflow, improve yield, and ensure the highest purity of your target compound.

Section 1: Understanding Your Compound

Before initiating any purification, a fundamental understanding of the target molecule's properties is crucial. 2-oxo-3-phenylbutanamide is a moderately polar compound containing a ketone, an amide, and a phenyl group. These functional groups dictate its behavior on a chromatographic stationary phase.

| Property | Value / Characteristic | Implication for Chromatography |

| Molecular Formula | C₁₀H₁₁NO₂ | --- |

| Molecular Weight | 177.20 g/mol | --- |

| Key Functional Groups | Amide, Ketone, Phenyl | These groups are polar and can engage in hydrogen bonding, leading to strong interactions with polar stationary phases like silica gel. |

| Predicted Polarity | Moderately Polar | Requires a mobile phase of intermediate polarity for optimal elution from a normal-phase column. Common solvent systems include mixtures of non-polar solvents (like hexanes or dichloromethane) and polar solvents (like ethyl acetate or methanol).[1][2] |

| Stability | Potential for instability on acidic media. | Standard silica gel is slightly acidic and may cause degradation for sensitive compounds.[3][4] Consider using deactivated silica or an alternative stationary phase if instability is observed. |

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup of the purification.

Q1: What is the best stationary phase for purifying 2-oxo-3-phenylbutanamide?

A1: For most applications, standard silica gel (60-120 or 100-200 mesh) is the recommended starting point due to its versatility and cost-effectiveness.[5][6] However, given that the compound is a keto-amide, it may be susceptible to degradation on acidic silica. If you observe significant streaking on your TLC plate or recover low yields from the column, consider using deactivated (neutral) silica gel or alumina.[3][4]

Q2: How do I select the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[7]

-

Goal: Aim for a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for 2-oxo-3-phenylbutanamide on a silica gel TLC plate. This Rf range typically translates well to column chromatography, ensuring good separation without excessively long elution times.

-

Starting Solvent Systems: Begin with a binary mixture of a non-polar and a moderately polar solvent. Good starting points include:

-

Hexane/Ethyl Acetate

-

Dichloromethane/Methanol

-

Chloroform/Methanol[5]

-

-

Optimization: Adjust the ratio of the polar to the non-polar solvent to achieve the target Rf. Increasing the proportion of the polar solvent will decrease the retention (increase the Rf).

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

-

Isocratic Elution: Use a single, constant mobile phase composition throughout the purification. This method is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different).[8][9]

-

Gradient Elution: Gradually increase the polarity of the mobile phase during the run. This is highly recommended when you have multiple impurities with a wide range of polarities.[10][11] A gradient can sharpen peaks, reduce run times, and improve the separation of complex mixtures.[8][9][12] For instance, you could start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase to a higher polarity (e.g., 1:1 Hexane:EtOAc).

Section 3: Troubleshooting Guide

This section is structured to provide solutions to specific problems you may encounter during the purification process.

Problem 1: Poor or No Separation of the Target Compound from Impurities

-

Potential Cause 1: Inappropriate Mobile Phase. The polarity of your eluent may be too high (causing co-elution) or too low (causing broad bands).

-

Solution: Re-optimize the mobile phase using TLC. Test a variety of solvent systems to maximize the difference in Rf (ΔRf) between your product and the impurities. A good separation is typically achievable if the ΔRf is greater than 0.2.

-

-

Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

-

-

Potential Cause 3: Poor Column Packing. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform flow of the mobile phase.

-

Solution: Ensure the column is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the silica. Place a layer of sand on top of the silica bed to prevent disturbance when adding the solvent.[13]

-

Problem 2: Low Yield or Complete Loss of Compound

-

Potential Cause 1: Compound Decomposition on Silica Gel. As a keto-amide, the compound might be unstable on the acidic surface of standard silica gel.[3]

-

Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely degrading. Switch to a deactivated (neutral) stationary phase like neutral silica or alumina.

-

-

Potential Cause 2: Compound is Highly Polar and Irreversibly Adsorbed.

-

Solution: If your compound is not eluting even with a very polar mobile phase (e.g., 100% ethyl acetate or even methanol), it may be too polar for silica gel. Consider using reversed-phase chromatography (C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.

-

-

Potential Cause 3: The Compound is Volatile.

-

Solution: If the compound has a low boiling point, it may be lost during the removal of solvent from the collected fractions (e.g., on a rotary evaporator). Use lower temperatures and pressures during solvent evaporation.

-

Problem 3: Peak Tailing or Streaking

-

Potential Cause 1: Acidity of Silica Gel. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with polar functional groups like amides, causing tailing.

-

Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites. Alternatively, use deactivated silica gel.

-

-

Potential Cause 2: Sample Insolubility in the Mobile Phase. If the compound is not fully soluble in the eluent as it moves down the column, it can cause tailing.

-

Solution: Ensure the solvent used to load the sample onto the column is as non-polar as possible. Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) is often the best approach.[14]

-

Section 4: Detailed Protocols & Visual Guides

Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Selection

-

Dissolve a small amount of your crude 2-oxo-3-phenylbutanamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Prepare a developing chamber with a small amount of your chosen test solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front, and let it dry.

-

Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).

-

Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

-

Adjust the solvent ratio until the Rf of your target compound is between 0.25 and 0.35, and it is well-separated from other spots.

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of 2-oxo-3-phenylbutanamide.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low purification yield.

References

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel Schiff bases of Phenylalanine. Scholars Research Library. Retrieved February 4, 2026, from [Link]

-

Supporting Information for "Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group". (n.d.). American Chemical Society. Retrieved February 4, 2026, from [Link]

-

Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved February 4, 2026, from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 4, 2026, from [Link]

-

Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved February 4, 2026, from [Link]

-

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]

-

ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 4, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 4, 2026, from [Link]

-

Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2012, March). Column Chromatography for Terpenoids and Flavonoids. Retrieved February 4, 2026, from [Link]

-

University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). Metabolism of biphenyl. 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved February 4, 2026, from [Link]

-

Agilent. (n.d.). Isocratic v. Gradient. Retrieved February 4, 2026, from [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved February 4, 2026, from [Link]

-

ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 4, 2026, from [Link]

-

Scribd. (n.d.). Worksheet 2 - TLC - Updated Summer 2021. Retrieved February 4, 2026, from [Link]

-

Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC - PMC. Retrieved February 4, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 3. Chromatography [chem.rochester.edu]

- 4. web.uvic.ca [web.uvic.ca]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. biotage.com [biotage.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

- 11. welch-us.com [welch-us.com]

- 12. agilent.com [agilent.com]

- 13. chemistryviews.org [chemistryviews.org]

- 14. orgsyn.org [orgsyn.org]

minimizing side products in 2-oxo-3-phenylbutanamide synthesis

The following technical support guide provides a comprehensive troubleshooting framework for the synthesis of 2-oxo-3-phenylbutanamide , focusing on minimizing side products during the critical oxidation and purification steps.

Ticket Category: Organic Synthesis / Process Optimization Support Level: Tier 3 (Senior Application Scientist)

System Overview & Chemical Context

Target Molecule: 2-oxo-3-phenylbutanamide

CAS Registry Number: (Generic class:

-

Racemization: The C3 proton is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and phenyl ring.

-

Hydration: The electrophilic

-keto group readily forms stable gem-diols (hydrates) in the presence of water. -

Oxidative Cleavage: Over-oxidation leads to C-C bond scission, yielding acetophenone and oxamic acid derivatives.

The "Golden Route": Recommended Protocol

To minimize side products, we recommend the Oxidative Route starting from the

Phase A: Precursor Synthesis (Brief)

Start with 2-hydroxy-3-phenylbutanoic acid. Convert to the amide using mild coupling (e.g., EDC/HOBt/NH4Cl) to yield 2-hydroxy-3-phenylbutanamide .

Phase B: The Critical Oxidation (The Source of Most Side Products)

Protocol: Dess-Martin Periodinane (DMP) Oxidation Rationale: DMP operates at neutral pH and room temperature, significantly reducing the risk of epimerization compared to Swern (requires base) or Jones (highly acidic).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-hydroxy-3-phenylbutanamide (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–2 hours. Do not overheat.

-

Quench (Critical): Pour reaction mixture into a 1:1 mixture of sat.

and sat. -

Isolation: Extract with DCM, dry over

, and concentrate below 30°C.

Troubleshooting Guide: Minimizing Side Products

Visualizing the Reaction Landscape[1]

Figure 1: Reaction pathways showing the primary oxidation route and the genesis of common side products.

Diagnostic Table: Identification & Resolution

| Issue ID | Symptom | Probable Cause | Corrective Action |

| SP-01 | Loss of Optical Activity ( | Racemization. The C3 benzylic proton is acidic. Basic workup or prolonged exposure to silica gel caused enolization. | Protocol Shift: Switch to DMP (neutral). Avoid column chromatography; purify via recrystallization from non-polar solvents (e.g., Hexane/EtOAc). |

| SP-02 | "Missing" Carbonyl Peak in | Hydrate Formation. The | Drying: Dissolve product in toluene and reflux with a Dean-Stark trap or rotary evaporate with toluene 3x to azeotrope water. Store in desiccator. |

| SP-03 | Low Yield + Strong Almond Smell | Oxidative Cleavage. C-C bond broke, releasing acetophenone. Oxidant was too strong or reaction ran too long. | Control: Monitor strictly by TLC. Quench immediately upon consumption of starting material. Use exactly 1.1–1.2 eq of oxidant. |

| SP-04 | Inseparable Iodine Contaminants | Incomplete Quench. Iodinane byproducts from DMP remain. | Wash: Ensure the thiosulfate/bicarbonate quench stirs until the organic layer is crystal clear (usually 15-30 mins). |

Frequently Asked Questions (FAQs)

Q1: Can I use the Swern oxidation instead of Dess-Martin? A: Proceed with extreme caution. Swern oxidation requires triethylamine (a base) in the final step to generate the ketone. This basic environment is the primary trigger for racemization at the C3 position. If you must use Swern, add the base at -78°C and quench with acetic acid immediately upon warming to -20°C.

Q2: My NMR shows a complex mixture of peaks, but LCMS shows a single mass. What is happening? A: You are likely observing the keto-enol tautomerism or the hydrate equilibrium .

-

Diagnosis: Run the NMR in DMSO-

(which suppresses hydrate formation) or add a drop of -

Resolution: Do not assume the product is impure. Isolate the solid and dry extensively under high vacuum to shift the equilibrium back to the keto form.

Q3: Why is column chromatography degrading my product?

A: Silica gel is slightly acidic and possesses active hydroxyl groups. For sensitive

-

Alternative: Use Neutral Alumina (Grade III) for chromatography, or preferably, purify via crystallization.

Q4: Is the direct amidation of 2-oxo-3-phenylbutanoic acid possible?

A: It is chemically possible but operationally poor. The activation of the

Decision Tree for Low Yields

Figure 2: Logic flow for diagnosing yield issues during the synthesis.

References

-

Maulide, N., et al. (2017).[1] "Flexible and Chemoselective Oxidation of Amides to

-Keto Amides." Journal of the American Chemical Society.[2] [3][1] -

Dess, D. B., & Martin, J. C. (1983).[4] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry. [3]

-

Wipf, P. (2007).[5] "Alcohol Oxidations: Dess-Martin Periodinane." University of Pittsburgh Department of Chemistry.

-

Organic Chemistry Portal. (n.d.). "Synthesis of

-keto carboxylic acids, esters and amides." - Batchelor, M. J., et al. (1993).

Disclaimer: This guide is for research purposes only. The user is responsible for verifying all chemical safety data sheets (SDS) and complying with local regulations regarding the synthesis of phenylacetone derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

preventing decomposition of 2-oxo-3-phenylbutanamide during storage

Welcome to the technical support resource for 2-oxo-3-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the storage and handling of this α-keto amide. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.

Introduction to the Stability of α-Keto Amides